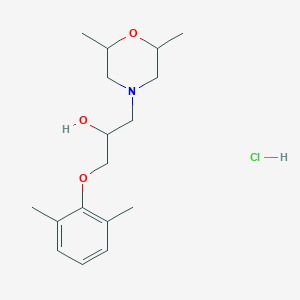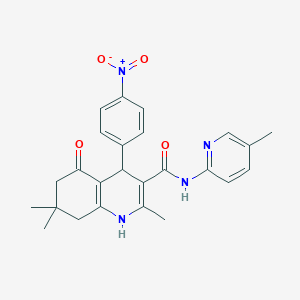![molecular formula C16H16O3 B4932941 3-[2-(4-methylphenoxy)ethoxy]benzaldehyde CAS No. 299932-97-1](/img/structure/B4932941.png)
3-[2-(4-methylphenoxy)ethoxy]benzaldehyde
説明
3-[2-(4-methylphenoxy)ethoxy]benzaldehyde, commonly known as MPEB, is a chemical compound that has been of great interest to scientists due to its potential therapeutic applications. This compound belongs to the family of benzaldehyde derivatives and has been extensively studied for its ability to modulate certain biological processes.
作用機序
MPEB exerts its effects by modulating the activity of mGluRs. Specifically, MPEB acts as a positive allosteric modulator of mGluR5, which enhances the activity of this receptor. This, in turn, leads to downstream signaling events that regulate various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPEB are diverse and depend on the specific biological system being studied. In neuroscience, MPEB has been shown to enhance synaptic plasticity and improve cognitive function. In cancer research, MPEB has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. In immunology, MPEB has been shown to regulate the activity of immune cells such as T cells and macrophages.
実験室実験の利点と制限
One of the major advantages of MPEB is its high potency and selectivity for mGluR5. This makes it an ideal tool for studying the role of this receptor in various biological processes. Additionally, the synthesis method for MPEB is relatively straightforward, and the compound is commercially available. However, one limitation of MPEB is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on MPEB. One area of interest is the development of MPEB-based therapeutics for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the immunomodulatory effects of MPEB and its potential applications in immunotherapy. Finally, the development of more soluble forms of MPEB could expand its use in various experimental settings.
合成法
The synthesis of MPEB involves the reaction between 3-hydroxybenzaldehyde and 4-methylphenol in the presence of potassium carbonate and potassium iodide. The reaction is carried out in a solvent mixture of dimethyl sulfoxide and water, and the product is purified by recrystallization. The yield of MPEB obtained from this method is generally high, and the purity of the compound is also satisfactory.
科学的研究の応用
MPEB has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, MPEB has been shown to modulate the activity of metabotropic glutamate receptors (mGluRs), which are involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. MPEB has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, MPEB has been studied for its immunomodulatory effects, as it has been shown to regulate the activity of certain immune cells.
特性
IUPAC Name |
3-[2-(4-methylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-13-5-7-15(8-6-13)18-9-10-19-16-4-2-3-14(11-16)12-17/h2-8,11-12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAWFPQVVJPAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270543 | |
| Record name | 3-[2-(4-Methylphenoxy)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
299932-97-1 | |
| Record name | 3-[2-(4-Methylphenoxy)ethoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299932-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(4-Methylphenoxy)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4932883.png)
![1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)

![3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4932913.png)

![4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4932928.png)
![(3S*,4S*)-4-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4932935.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)


![11-benzoyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4932972.png)